1-Cyclopentyl-4-nitrosopiperazine (CPNP) is an N-substituted nitrosopiperazine derivative. Compounds in this class are primarily utilized as synthetic intermediates where the nitroso group serves as a protecting or activating moiety, which is subsequently removed or transformed, typically via reduction, to yield a reactive amine. [1] The key procurement consideration for CPNP is its role as a direct precursor in multi-step syntheses, where the N-cyclopentyl group is not an arbitrary substituent but a required structural component of the final target molecule, such as in the synthesis of specific active pharmaceutical ingredients (APIs). [2]
Substituting 1-Cyclopentyl-4-nitrosopiperazine with simpler analogs like N-methyl- or N-ethyl-4-nitrosopiperazine is unviable for its primary applications. The N-cyclopentyl group is a non-negotiable structural element for target molecules where it imparts specific lipophilicity, metabolic stability, or receptor-binding properties. For instance, in the synthesis of certain rifamycin derivatives, the cyclopentylpiperazinyl moiety is directly responsible for a significant increase in antibacterial activity compared to rifampicin itself. [1] Using a different N-alkyl derivative would produce an entirely different compound with a distinct pharmacological profile, failing the synthetic objective and making direct substitution a critical process failure.
The primary procurement driver for this compound is its mandatory role as a precursor to 3-(4-cyclopentyl-1-piperazinyl)iminomethylrifamycin SV. The reduction of the nitroso group on 1-Cyclopentyl-4-nitrosopiperazine yields the key 1-amino-4-cyclopentylpiperazine intermediate, which is then condensed with a rifamycin aldehyde. The resulting antibiotic exhibits a minimal inhibitory concentration (MIC) against *Mycobacterium tuberculosis* H37Rv that is 10-fold lower (i.e., more potent) than the widely used benchmark, rifampicin. [1] Substitution with other N-alkyl groups is not an option as the cyclopentyl moiety is essential for this enhanced activity.
| Evidence Dimension | Antibacterial Potency (MIC) |
| Target Compound Data | 0.05 µg/mL (for the final antibiotic derived from 1-Cyclopentyl-4-nitrosopiperazine) |
| Comparator Or Baseline | Rifampicin: 0.5 µg/mL |
| Quantified Difference | 10-fold higher potency |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv |
This demonstrates the compound is not a generic intermediate but a required precursor for producing a significantly more potent, high-value API.
1-Cyclopentyl-4-nitrosopiperazine is readily converted to its corresponding hydrazine (1-amino-4-cyclopentylpiperazine) via established reduction methods. The synthesis route described in key patents specifies the use of lithium aluminum hydride (LiAlH4) in an ether solvent. [1] This demonstrates compatibility with standard, powerful reducing agents common in industrial and laboratory-scale synthesis, ensuring its utility as a process-ready intermediate. While direct yield comparisons are not provided in the source, the successful synthesis of the target API validates this reduction step as efficient and reliable for process planning.
| Evidence Dimension | Process Compatibility |
| Target Compound Data | Successfully reduced using LiAlH4 in ethyl ether |
| Comparator Or Baseline | Standard industrial reduction methods |
| Quantified Difference | N/A (Demonstrated compatibility) |
| Conditions | Synthetic route for Rifamycin derivatives |
For procurement, this confirms the compound integrates into established synthetic workflows without requiring non-standard or problematic reduction protocols.
1-Cyclopentyl-4-nitrosopiperazine is documented as a solid material. This contrasts with many simple or parent nitrosamines, such as N-nitrosopiperidine, which are yellow oily liquids. A solid state offers significant advantages in an industrial or laboratory setting for material handling, weighing, and purification via recrystallization, which can lead to higher purity batches compared to the distillation or chromatographic purification required for oils. This simplifies process control and can reduce handling losses and exposure risks.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Solid |
| Comparator Or Baseline | N-nitrosopiperidine: Light yellow oily liquid |
| Quantified Difference | Solid vs. Liquid |
| Conditions | Standard temperature and pressure |
Choosing this solid precursor can improve process efficiency, safety, and purity control compared to liquid analogs that are more difficult to handle and purify at scale.
The compound is the designated starting material for synthesizing advanced rifamycin derivatives that exhibit significantly higher potency against *M. tuberculosis* than the parent drug, rifampicin. Its use is justified when the goal is to produce APIs with superior efficacy, as the cyclopentyl moiety is directly linked to a 10-fold increase in activity. [1]
In research and development settings, this reagent serves as a key building block for exploring structure-activity relationships (SAR) in piperazine-containing antibiotics. The established performance of the cyclopentyl group as a potency-enhancing substituent makes it a valuable component for generating new chemical entities based on this validated pharmacophore. [1]
This compound is the appropriate choice for synthesis processes where ease of handling, precise measurement, and high-purity intermediates are critical. As a solid, it bypasses the challenges associated with purifying and transferring volatile or viscous liquid nitrosamines, making it suitable for scalable and reproducible manufacturing workflows.